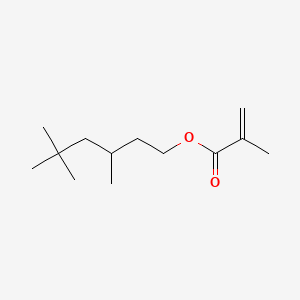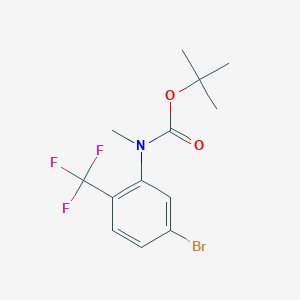
Dimethyl 5-(1-hydroxy-N-octadecyl-2-naphthamido)isophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5-(1-hydroxy-N-octadecyl-2-naphthamido)isophthalate is a complex organic compound with the molecular formula C39H53NO6 and a molecular weight of 631.80 g/mol. This compound is known for its unique structure, which includes a naphthalene ring, an octadecyl chain, and an isophthalate ester group. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-(1-hydroxy-N-octadecyl-2-naphthamido)isophthalate typically involves multiple steps, starting with the preparation of the naphthalene derivativeThe final step involves the esterification of the isophthalate group with dimethyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of advanced techniques such as chromatography and crystallization may be employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 5-(1-hydroxy-N-octadecyl-2-naphthamido)isophthalate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide linkage can be reduced to form an amine.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield naphthoquinone derivatives, while reduction of the amide linkage can produce primary amines .
Applications De Recherche Scientifique
Dimethyl 5-(1-hydroxy-N-octadecyl-2-naphthamido)isophthalate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of Dimethyl 5-(1-hydroxy-N-octadecyl-2-naphthamido)isophthalate involves its interaction with specific molecular targets and pathways. The hydroxyl group on the naphthalene ring can form hydrogen bonds with biological molecules, while the octadecyl chain can interact with lipid membranes. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or disruption of membrane integrity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 5-(1-hydroxy-2-naphthalenyl)carbonyl)octadecylamino)-1,3-benzenedicarboxylate
- Dimethyl 5-(1-hydroxy-2-naphthalenyl)carbonyl)stearylamino) isophthalate
- Isophthalic acid, 5-(1-hydroxy-2-naphthalenyl)carbonyl)octadecylamino)-, dimethyl ester
Uniqueness
Dimethyl 5-(1-hydroxy-N-octadecyl-2-naphthamido)isophthalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it versatile for various applications .
Propriétés
Numéro CAS |
3748-70-7 |
|---|---|
Formule moléculaire |
C39H53NO6 |
Poids moléculaire |
631.8 g/mol |
Nom IUPAC |
dimethyl 5-[(1-hydroxynaphthalene-2-carbonyl)-octadecylamino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C39H53NO6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-26-40(33-28-31(38(43)45-2)27-32(29-33)39(44)46-3)37(42)35-25-24-30-22-19-20-23-34(30)36(35)41/h19-20,22-25,27-29,41H,4-18,21,26H2,1-3H3 |
Clé InChI |
XOWCGAANUVRYOR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN(C1=CC(=CC(=C1)C(=O)OC)C(=O)OC)C(=O)C2=C(C3=CC=CC=C3C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[3-[3,5-bis(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]-5-(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13730614.png)
![6-Formyl-2,8-dihydroxyindolo[3,2-b]carbazole](/img/structure/B13730626.png)
![2-Amino-5-methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13730629.png)
![Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-](/img/structure/B13730630.png)

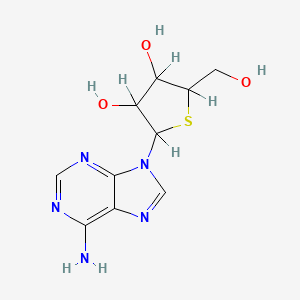

![4-[5-(3,5-ditert-butylphenyl)-1-[4-(4-methylpiperazine-1-carbonyl)phenyl]pyrazol-3-yl]benzoic acid;dihydrochloride](/img/structure/B13730657.png)
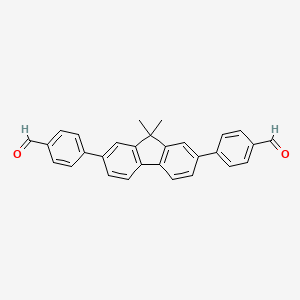
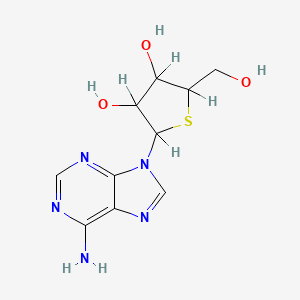

![5-[3-(trimethylsilyl)phenyl]-1H-pyrazole](/img/structure/B13730680.png)
